2-Chloro-6-methoxy-4-(trifluoromethyl)quinoline
Description
Properties
Molecular Formula |
C11H7ClF3NO |
|---|---|
Molecular Weight |
261.63 g/mol |
IUPAC Name |
2-chloro-6-methoxy-4-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H7ClF3NO/c1-17-6-2-3-9-7(4-6)8(11(13,14)15)5-10(12)16-9/h2-5H,1H3 |
InChI Key |
PAZMXLOEPIDNRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Functionalization of Quinoline Derivatives
A foundational approach involves modifying pre-formed quinoline cores. Starting with 6-methoxyquinoline, the trifluoromethyl group is introduced at the 4-position via radical trifluoromethylation or nucleophilic substitution. Subsequent chlorination at the 2-position is achieved using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). For example, treatment of 6-methoxy-4-(trifluoromethyl)quinoline with SOCl₂ at 80°C for 6 hours yields the target compound with 75–85% efficiency.
Reaction Conditions:
- Chlorinating Agent: SOCl₂ (2.5 equiv)
- Solvent: Toluene
- Temperature: 80°C
- Time: 6 hours
- Yield: 82%
This method prioritizes simplicity but faces challenges in regioselectivity, often requiring purification via column chromatography to isolate the desired isomer.
Multi-component Cyclization Strategies
The Skraup-Doebner-Von Miller reaction enables one-pot quinoline synthesis from aniline derivatives, diketones, and chlorinating agents. For instance, condensation of 3-methoxy-5-(trifluoromethyl)aniline with glycerol in the presence of sulfuric acid generates the quinoline core, followed by chlorination.
Optimization Challenges:
- Acid Catalyst: Concentrated H₂SO₄ promotes cyclization but risks over-chlorination.
- Byproduct Management: Sulfur dioxide and hydrochloric acid require scrubbing systems.
Multi-step Synthesis from Benzaldehyde Derivatives
Oxidative Nitration-Reduction Pathways
Adapting methodologies from quinazoline synthesis, 3,4-dimethoxybenzaldehyde undergoes sequential oxidation, nitration, and reduction to form intermediates amenable to cyclization (Figure 1).
Key Steps:
- Oxidation: Hydrogen peroxide (50%) converts 3,4-dimethoxybenzaldehyde to 3,4-dimethoxybenzoic acid (Yield: 89%).
- Nitration: Nitric acid (65–97%) introduces nitro groups at the 2-position, yielding 4,5-dimethoxy-2-nitrobenzoic acid.
- Reduction: Iron powder in hydrochloric acid reduces nitro to amine, facilitating cyclization with sodium cyanate.
Table 1. Comparative Analysis of Nitration Conditions
| Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 65% HNO₃ | 15 | 2 | 72 |
| 97% HNO₃ | 50 | 10 | 91 |
Chlorination and Ammoniation
Phosphorus oxychloride (POCl₃) chlorinates hydroxyl groups on the quinoline precursor, followed by ammoniation to stabilize the structure. For example, 2,4-dihydroxy-6,7-dimethoxyquinazoline reacts with POCl₃ at 80°C to form 2,4-dichloro-6,7-dimethoxyquinazoline, which is then treated with ammonia to yield the final product.
Critical Parameters:
- POCl₃ Molar Ratio: 1:3 (substrate:POCl₃) ensures complete chlorination.
- Ammonia Concentration: 20–25% aqueous NH₃ minimizes side reactions.
Catalytic and Green Chemistry Approaches
Nanocatalyzed Friedlander Annulation
Fe₃O₄@SiO₂-APTES-TFA core-shell nanoparticles enable solvent-free synthesis of quinoline derivatives via Friedlander annulation. Cyclic diketones react with 2-aminobenzaldehyde analogs at 100°C, achieving yields up to 98%.
Advantages:
- Catalyst Reusability: Retains 92% efficiency after 4 cycles.
- Atom Economy: Eliminates solvent waste and reduces energy input.
Mechanistic Insight:
Copper Oxide Nanoparticle-Mediated Dehydrogenative Coupling
CuO NPs (3.2 nm) catalyze the coupling of 2-aminobenzyl alcohol with ketones, producing quinolines in 30 minutes with 94% yield. This method avoids stoichiometric oxidants, leveraging the nanoparticle’s dual acid-base sites.
Reaction Optimization:
Halogenation Techniques
Chlorination with Sulfuryl Chloride
A scalable protocol from Technical Disclosure Commons employs sulfuryl chloride (SO₂Cl₂) in acetic acid to chlorinate 6-methoxy-4-(trifluoromethyl)quinoline.
Procedure:
Comparative Efficiency of Chlorinating Agents
Table 2. Chlorination Agent Performance
| Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| SOCl₂ | Toluene | 80 | 82 | 95 |
| POCl₃ | DCM | 120 | 78 | 93 |
| SO₂Cl₂ | Acetic Acid | 30 | 89 | 98 |
SO₂Cl₂ outperforms others due to milder conditions and reduced byproduct formation.
Industrial Scalability and Environmental Impact
Waste Reduction Strategies
The patent CN101353328B highlights reductions in phosphorus oxychloride usage by 40% through solvent-free chlorination, lowering hazardous waste generation. Nanocatalysts further enhance sustainability by enabling aqueous-phase reactions.
Cost-Benefit Analysis
Table 3. Economic Comparison of Methods
| Method | Cost per kg (USD) | Environmental Hazard | Scalability |
|---|---|---|---|
| Classical SOCl₂ | 320 | High | Moderate |
| Nanocatalyzed | 280 | Low | High |
| Multi-step Benzaldehyde | 410 | Moderate | Low |
Nanocatalyzed methods offer the best balance of cost and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methoxy-4-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and reaction times .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted quinoline derivatives, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
2-Chloro-6-methoxy-4-(trifluoromethyl)quinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Research: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methoxy-4-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to interact with hydrophobic pockets in proteins, while the methoxy and chlorine groups contribute to its overall binding affinity and specificity. The compound may modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Impact of Substituent Positions :
- Electron-withdrawing groups (Cl, CF₃) at positions 2 or 4 enhance electrophilic aromatic substitution reactivity .
- Methoxy vs. methyl at position 6: Methoxy improves solubility but may reduce metabolic stability compared to methyl .
Physical and Chemical Properties
Available data for selected analogs:
Key Observations :
- The methyl substituent (e.g., in 4-Chloro-6-methyl-2-CF₃-quinoline) lowers melting points compared to methoxy analogs due to reduced polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
